Cas no 792124-35-7 (1-{1-(2-chlorophenyl)ethylideneamino}guanidine)

1-{1-(2-Chlorophenyl)ethylideneamino}guanidine is a guanidine derivative characterized by its unique structural incorporation of a 2-chlorophenyl group and an ethylideneamino moiety. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its reactive guanidine core, which can serve as a versatile building block for heterocyclic compounds. The presence of the chlorophenyl group enhances its stability and may influence binding interactions in biologically active molecules. Its well-defined molecular structure allows for precise modifications, making it valuable for developing novel agrochemicals or medicinal agents. The compound is typically handled under controlled conditions to ensure purity and reactivity. Further studies may explore its applications in catalysis or as a ligand in coordination chemistry.
1-{1-(2-chlorophenyl)ethylideneamino}guanidine structure
792124-35-7 structure
Product Name:1-{1-(2-chlorophenyl)ethylideneamino}guanidine
CAS No:792124-35-7
MF:C9H11ClN4
MW:210.66343998909
CID:5694474
PubChem ID:87838665
Update Time:2025-08-02

1-{1-(2-chlorophenyl)ethylideneamino}guanidine Chemical and Physical Properties

Names and Identifiers

    • 792124-35-7
    • Z276351674
    • EN300-216852
    • SCHEMBL12233881
    • N-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
    • 2-[(E)-1-(2-chlorophenyl)ethylideneamino]guanidine
    • 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
    • Hydrazinecarboximidamide, 2-[1-(2-chlorophenyl)ethylidene]-
    • 1-{1-(2-chlorophenyl)ethylideneamino}guanidine
    • Inchi: 1S/C9H11ClN4/c1-6(13-14-9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H3,(H4,11,12,14)/b13-6+
    • InChI Key: PGIJYSCKAWTFNG-AWNIVKPZSA-N
    • SMILES: ClC1C=CC=CC=1/C(/C)=N/N=C(\N)/N

Computed Properties

  • Exact Mass: 210.0672241g/mol
  • Monoisotopic Mass: 210.0672241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 76.8Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 327.5±44.0 °C(Predicted)
  • pka: 8.91±0.70(Predicted)

1-{1-(2-chlorophenyl)ethylideneamino}guanidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C612410-25mg
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7
25mg
$ 50.00 2022-06-06
TRC
C612410-50mg
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7
50mg
$ 95.00 2022-06-06
TRC
C612410-250mg
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7
250mg
$ 320.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041313-1g
2-(1-(2-Chlorophenyl)ethylidene)hydrazine-1-carboximidamide
792124-35-7 97%
1g
¥3213.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2041313-5g
2-(1-(2-Chlorophenyl)ethylidene)hydrazine-1-carboximidamide
792124-35-7 97%
5g
¥7467.00 2024-07-28
1PlusChem
1P01BCN9-50mg
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7 95%
50mg
$143.00 2024-04-21
1PlusChem
1P01BCN9-100mg
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7 95%
100mg
$186.00 2024-04-21
1PlusChem
1P01BCN9-250mg
1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7 95%
250mg
$239.00 2024-04-21
Enamine
EN300-216852-0.05g
N-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7 95%
0.05g
$69.0 2023-09-16
Enamine
EN300-216852-0.1g
N-{[1-(2-chlorophenyl)ethylidene]amino}guanidine
792124-35-7 95%
0.1g
$105.0 2023-09-16

Additional information on 1-{1-(2-chlorophenyl)ethylideneamino}guanidine

Introduction to 1-{1-(2-chlorophenyl)ethylideneamino}guanidine (CAS No. 792124-35-7)

1-{1-(2-chlorophenyl)ethylideneamino}guanidine, also known by its CAS number 792124-35-7, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a guanidine moiety and a substituted phenyl group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The guanidine functional group, a key component of 1-{1-(2-chlorophenyl)ethylideneamino}guanidine, is well-known for its ability to form strong hydrogen bonds and interact with biological macromolecules. This property makes the compound particularly interesting for its potential as a ligand in protein-ligand interactions, which are crucial in many biological processes and therapeutic targets. Recent studies have highlighted the importance of guanidine-containing compounds in modulating enzyme activities, receptor binding, and other cellular functions.

The presence of the 2-chlorophenyl substituent in 1-{1-(2-chlorophenyl)ethylideneamino}guanidine adds another layer of complexity to its structure. Chlorinated phenyl groups are often associated with enhanced lipophilicity and improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation. These attributes are highly desirable in drug candidates, as they can significantly enhance the compound's therapeutic potential and reduce side effects.

In the context of medicinal chemistry, 1-{1-(2-chlorophenyl)ethylideneamino}guanidine has been investigated for its potential as an antiviral agent. Research has shown that compounds with similar structural features can exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is thought to involve the inhibition of viral replication through interactions with viral enzymes or host cell receptors.

Beyond antiviral applications, 1-{1-(2-chlorophenyl)ethylideneamino}guanidine has also been explored for its anti-inflammatory properties. Inflammation is a key driver of many chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Compounds that can effectively modulate inflammatory pathways have the potential to provide significant therapeutic benefits. Studies have demonstrated that guanidine derivatives can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making them promising candidates for the treatment of inflammatory conditions.

The synthesis of 1-{1-(2-chlorophenyl)ethylideneamino}guanidine typically involves multistep processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the condensation of 2-chlorobenzaldehyde with guanidine hydrochloride in the presence of a base. The resulting imine intermediate is then further modified to obtain the final product. Advances in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound, which is crucial for large-scale pharmaceutical applications.

In preclinical studies, 1-{1-(2-chlorophenyl)ethylideneamino}guanidine has shown promising results in terms of safety and efficacy. Animal models have been used to evaluate its pharmacological effects, with findings indicating low toxicity profiles and favorable pharmacokinetic parameters. These results support further clinical investigation to assess its potential as a therapeutic agent in humans.

The future prospects for 1-{1-(2-chlorophenyl)ethylideneamino}guanidine are exciting, given its diverse range of biological activities and potential applications. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific targets. Additionally, efforts are being made to develop novel formulations that can improve drug delivery and patient compliance.

In conclusion, 1-{1-(2-chlorophenyl)ethylideneamino}guanidine (CAS No. 792124-35-7) represents a promising compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activities, make it an attractive candidate for further development as a therapeutic agent. As research continues to advance, it is likely that new insights into the mechanisms of action and therapeutic applications of this compound will emerge, paving the way for innovative treatments in the future.

Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.